1H-indol-2-yl-(4-methylphenyl)methanone
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Overview
Description
1H-indol-2-yl-(4-methylphenyl)methanone, also known as 4-MeO-α-PVP, is a synthetic compound that belongs to the class of cathinones. It is a psychoactive substance that has gained popularity in the recreational drug market due to its stimulant properties. Despite its illicit use, 1H-indol-2-yl-(4-methylphenyl)methanone has been the subject of scientific research due to its potential therapeutic applications.
Mechanism Of Action
The mechanism of action of 1H-indol-2-yl-(4-methylphenyl)methanone involves its interaction with the dopamine transporter and the norepinephrine transporter. It acts as a reuptake inhibitor, which increases the levels of dopamine and norepinephrine in the brain. This leads to increased stimulation and alertness, as well as a reduction in pain perception.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1H-indol-2-yl-(4-methylphenyl)methanone include increased heart rate, blood pressure, and body temperature. It also leads to increased energy, alertness, and euphoria. Additionally, it has been found to have analgesic properties, which could make it a potential alternative to opioids for pain management.
Advantages And Limitations For Lab Experiments
The advantages of using 1H-indol-2-yl-(4-methylphenyl)methanone in lab experiments include its relatively low cost and its potential therapeutic applications. However, its illicit nature and potential for abuse make it difficult to obtain and use in a controlled manner. Additionally, its effects on the brain and body are not fully understood, which could limit its potential applications.
Future Directions
There are several future directions for research on 1H-indol-2-yl-(4-methylphenyl)methanone. One area of focus could be on its potential as a treatment for ADHD and narcolepsy. Additionally, research could be conducted on its analgesic properties and its potential as an alternative to opioids for pain management. Further studies could also be conducted to better understand its effects on the brain and body, as well as its potential for abuse and addiction.
Synthesis Methods
The synthesis of 1H-indol-2-yl-(4-methylphenyl)methanone involves the reaction of 4-methylpropiophenone with indole-2-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization or chromatography. The synthesis of 1H-indol-2-yl-(4-methylphenyl)methanone has been optimized to increase the yield and purity of the final product.
Scientific Research Applications
1H-indol-2-yl-(4-methylphenyl)methanone has been the subject of scientific research due to its potential therapeutic applications. It has been found to have an affinity for the dopamine transporter and the norepinephrine transporter, which suggests that it may have potential as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy. Additionally, it has been found to have analgesic properties, which could make it a potential alternative to opioids for pain management.
properties
CAS RN |
1026-21-7 |
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Product Name |
1H-indol-2-yl-(4-methylphenyl)methanone |
Molecular Formula |
C16H13NO |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
1H-indol-2-yl-(4-methylphenyl)methanone |
InChI |
InChI=1S/C16H13NO/c1-11-6-8-12(9-7-11)16(18)15-10-13-4-2-3-5-14(13)17-15/h2-10,17H,1H3 |
InChI Key |
ABJJWHBJUVWQEX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N2 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
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